In-Depth Technical Guide to 4-Isopropylbenzenesulfonamide: Chemical Properties and Structure
In-Depth Technical Guide to 4-Isopropylbenzenesulfonamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for 4-Isopropylbenzenesulfonamide, a key chemical intermediate. The information is presented to support research, development, and quality control activities.
Core Chemical Properties
4-Isopropylbenzenesulfonamide, also known as p-cumenesulfonamide, is a sulfonamide derivative of cumene.[1] Its core chemical and physical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 6335-39-3 | [1][2] |
| Molecular Formula | C₉H₁₃NO₂S | [1][2] |
| Molecular Weight | 199.27 g/mol | [1] |
| Appearance | White Powder | [2] |
| Melting Point | 103.5-109.5 °C | [2] |
| Boiling Point | Predicted: 390.3 ± 52.0 °C | [3] |
| Solubility | Soluble in organic solvents such as DMSO and DMF. Limited solubility in water is expected. | [1] |
| IUPAC Name | 4-(propan-2-yl)benzene-1-sulfonamide | [2] |
| SMILES | CC(C)c1ccc(cc1)S(=O)(=O)N | [2] |
| InChI Key | WVOWEROKBOQYLJ-UHFFFAOYSA-N | [2] |
Chemical Structure
The structure of 4-Isopropylbenzenesulfonamide consists of a benzene ring substituted with an isopropyl group at the para position (position 4) and a sulfonamide group.
Caption: 2D structure of 4-Isopropylbenzenesulfonamide.
Experimental Protocols
Detailed methodologies for the synthesis and analysis of 4-Isopropylbenzenesulfonamide are crucial for reproducible research and development.
Synthesis of 4-Isopropylbenzenesulfonamide
The synthesis of 4-Isopropylbenzenesulfonamide is typically achieved through a two-step process starting from cumene.
Step 1: Synthesis of 4-Isopropylbenzenesulfonyl Chloride
This procedure is adapted from a patented method for the preparation of 4-isopropylbenzenesulfonyl chloride.[4]
Caption: Workflow for the synthesis of 4-isopropylbenzenesulfonyl chloride.
Methodology:
-
In a suitable reaction vessel, charge cumene and an inorganic salt catalyst (e.g., sodium sulfate).
-
Cool the mixture to a temperature between 5-10°C with stirring.
-
Slowly add chlorosulfonic acid to the cooled mixture, maintaining the temperature between 10-20°C. The addition is typically carried out over 2.5 to 3 hours.
-
After the addition is complete, continue the reaction at 15-20°C for an additional 2 hours.
-
The resulting sulfonated material is then slowly added to a mixture of ice and water with stirring to precipitate the product.
-
The precipitated 4-isopropylbenzenesulfonyl chloride is then separated as the lower organic layer.
Step 2: Synthesis of 4-Isopropylbenzenesulfonamide from 4-Isopropylbenzenesulfonyl Chloride
This is a general and widely used method for the synthesis of sulfonamides from sulfonyl chlorides.[5][6]
Caption: Workflow for the amination of 4-isopropylbenzenesulfonyl chloride.
Methodology:
-
Dissolve 4-isopropylbenzenesulfonyl chloride in a suitable aprotic solvent, such as dichloromethane, in a reaction flask.
-
To the stirred solution, add an excess of an ammonia source (e.g., concentrated ammonium hydroxide) and a base such as pyridine to neutralize the HCl byproduct.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup by washing the organic layer sequentially with dilute acid, water, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 4-Isopropylbenzenesulfonamide.
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for obtaining a ¹H NMR spectrum of a solid organic compound.[7]
Methodology:
-
Sample Preparation: Dissolve 5-25 mg of 4-Isopropylbenzenesulfonamide in approximately 0.75 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is completely dissolved. If any solid remains, filter the solution through a pipette with a cotton plug into a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument will be locked onto the deuterium signal of the solvent, and the magnetic field will be shimmed to achieve homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters, including a sufficient number of scans to obtain a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
A general protocol for obtaining an IR spectrum of a solid sample using the KBr pellet method.[8][9][10]
Methodology:
-
Sample Preparation: Grind 1-2 mg of 4-Isopropylbenzenesulfonamide with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder mixture into a pellet press die and apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the IR spectrum.
Mass Spectrometry (MS)
A general protocol for obtaining a mass spectrum of an organic compound using electron ionization (EI).[11][12]
Methodology:
-
Sample Introduction: Introduce a small amount of 4-Isopropylbenzenesulfonamide into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is vaporized in the ion source.
-
Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Biological Activity
Currently, there is limited publicly available information on the specific biological activities or signaling pathways associated with 4-Isopropylbenzenesulfonamide. Sulfonamides as a class are known for their wide range of biological activities, most notably as antimicrobial agents (sulfa drugs). Further research is required to elucidate any potential pharmacological relevance of this specific compound.
This document is intended for informational purposes for a technical audience and should be used in conjunction with appropriate laboratory safety practices and further independent research.
References
- 1. mdpi.com [mdpi.com]
- 2. 4-Isopropylbenzenesulfonamide, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 849133-86-4 CAS MSDS (N-(2,5-difluorophenyl)-4-isopropylbenzenesulfonamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride - Google Patents [patents.google.com]
- 5. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. How To [chem.rochester.edu]
- 8. shimadzu.com [shimadzu.com]
- 9. youtube.com [youtube.com]
- 10. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 11. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
